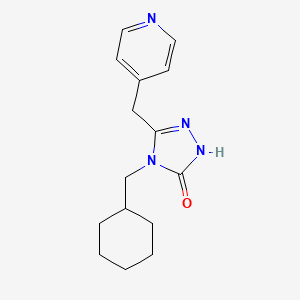![molecular formula C16H17N3O B4255257 1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B4255257.png)
1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,6-tetrahydropyridine
Overview
Description
1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,6-tetrahydropyridine, also known as BPTP, is a small molecule inhibitor that has been synthesized and studied for its potential as a therapeutic agent in various diseases.
Mechanism of Action
1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,6-tetrahydropyridine is a small molecule inhibitor that targets PTP1B, IGF-1R, and EGFR. PTP1B is a negative regulator of insulin signaling, and its inhibition by 1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,6-tetrahydropyridine leads to improved insulin sensitivity and glucose tolerance. IGF-1R and EGFR are both receptor tyrosine kinases that play important roles in cell growth and survival. Inhibition of these receptors by 1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,6-tetrahydropyridine leads to decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects:
1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,6-tetrahydropyridine has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Its inhibitory effects on IGF-1R and EGFR have been shown to inhibit the growth of cancer cells. 1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,6-tetrahydropyridine has also been shown to improve cognitive function and reduce amyloid-beta accumulation in a mouse model of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,6-tetrahydropyridine is a small molecule inhibitor that can be easily synthesized and purified in the lab. Its inhibitory effects on PTP1B, IGF-1R, and EGFR make it a useful tool for studying the role of these proteins in various diseases. However, 1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,6-tetrahydropyridine may have off-target effects on other proteins, and its efficacy and safety in humans have not been fully established.
Future Directions
Future research on 1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,6-tetrahydropyridine could focus on optimizing its structure and improving its selectivity for PTP1B, IGF-1R, and EGFR. 1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,6-tetrahydropyridine could also be studied in combination with other therapeutic agents to enhance its efficacy and reduce potential side effects. In addition, the potential of 1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,6-tetrahydropyridine as a therapeutic agent in other diseases, such as obesity and cardiovascular disease, could be explored.
Scientific Research Applications
1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,6-tetrahydropyridine has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B) have been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. 1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,6-tetrahydropyridine has also been shown to inhibit the growth of cancer cells by targeting the insulin-like growth factor 1 receptor (IGF-1R) and the epidermal growth factor receptor (EGFR).
properties
IUPAC Name |
(1-benzylpyrazol-4-yl)-(3,6-dihydro-2H-pyridin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(18-9-5-2-6-10-18)15-11-17-19(13-15)12-14-7-3-1-4-8-14/h1-5,7-8,11,13H,6,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITPYKZLQAJFGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C(=O)C2=CN(N=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4255179.png)
![(3S*,4S*)-4-(4-morpholinyl)-1-[4-(2-pyrimidinyloxy)benzyl]-3-pyrrolidinol](/img/structure/B4255184.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4255214.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide](/img/structure/B4255221.png)
![2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]-N-(4-pyrrolidin-1-ylbutyl)acetamide](/img/structure/B4255225.png)
![4-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B4255226.png)
![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4255231.png)
![N-cyclopropyl-4-methoxy-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4255245.png)


![4-[(5-{[(4-methoxy-1-naphthyl)oxy]methyl}-3-isoxazolyl)carbonyl]morpholine](/img/structure/B4255271.png)

![N-[(3R)-4-hydroxy-3-methylbutyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4255277.png)